molecular formula C17H19N5O4 B2988151 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione CAS No. 886901-77-5

8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione

Cat. No. B2988151
CAS RN: 886901-77-5
M. Wt: 357.37
InChI Key: OSEMVSATZGOISD-UHFFFAOYSA-N
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Description

8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at Merck in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the chemical reactivity and synthesis of compounds similar to 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione has led to the discovery of unexpected reaction outcomes and the development of novel synthesis pathways. For instance, reactions involving methoxyimino and methylchromene diones with various phosphines have yielded unexpected aryloxy and alkoxycarbonylamino derivatives, suggesting unique pathways for synthesizing structurally related compounds (Nicolaides et al., 1996). This type of research highlights the complexity and potential for discovering novel reactions that can be applied to the synthesis of purine analogs and related structures.

Bioactivity and Biological Applications

Investigations into the bioactivity of structurally similar compounds have uncovered a range of biological activities, including anticancer properties. For example, benzo[а]phenazine-5,6-dione derivatives have been identified as potential ligands for rhodium and ruthenium, showing selective anticancer activity (Gornostaev et al., 2014). Such findings suggest avenues for the development of novel anticancer agents based on structural analogs of 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione.

Potential in Drug Discovery and Development

The synthesis of diamino-substituted dipyrido phenazines demonstrates the potential for creating heteroaromatic compounds with significant biological activities (Yamada et al., 1992). Research in this area can lead to the discovery of new drugs with improved pharmacological profiles, underscoring the importance of exploring the chemical space around purine derivatives for therapeutic applications.

properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-9-26-2)10-12(23)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEMVSATZGOISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-methoxyethyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

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